BenchChemオンラインストアへようこそ!

Methyl 4-bromo-5-chloro-2-nitrobenzoate

Nitric Oxide Synthase Inflammation Neuroprotection

Achieve synthetic precision with Methyl 4-bromo-5-chloro-2-nitrobenzoate. The unique 4-Br, 5-Cl, 2-NO₂ pattern on the benzoate ester provides true orthogonal reactivity: selective Suzuki coupling at Br, SNAr at Cl, and nitro reduction for amine diversification. Its LogP of 2.83 ensures optimal organic-phase handling for library synthesis. Do not risk failed syntheses with regioisomeric analogs—procure the correct, verified ≥98% pure intermediate for reliable pharmaceutical and agrochemical R&D.

Molecular Formula C8H5BrClNO4
Molecular Weight 294.48 g/mol
CAS No. 1416374-90-7
Cat. No. B1425299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-5-chloro-2-nitrobenzoate
CAS1416374-90-7
Molecular FormulaC8H5BrClNO4
Molecular Weight294.48 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Br)Cl
InChIInChI=1S/C8H5BrClNO4/c1-15-8(12)4-2-6(10)5(9)3-7(4)11(13)14/h2-3H,1H3
InChIKeyVQBVYXVATUOERO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-bromo-5-chloro-2-nitrobenzoate (CAS 1416374-90-7) – Procurement-Ready Nitrobenzoate Building Block for Pharmaceutical Synthesis


Methyl 4-bromo-5-chloro-2-nitrobenzoate (CAS 1416374-90-7) is a polysubstituted nitrobenzoate ester with the molecular formula C8H5BrClNO4 and a molecular weight of 294.49 g/mol . The compound features a unique substitution pattern comprising a nitro group at the 2-position, a bromine at the 4-position, a chlorine at the 5-position, and a methyl ester at the 1-position of the benzene ring . It is a colorless to pale yellow solid with a density of 1.760 ± 0.06 g/cm³ and a boiling point of 367.9 ± 37.0 °C at 760 mmHg . The compound is widely utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to the orthogonal reactivity conferred by its three distinct electrophilic/reactive handles (bromo, chloro, and nitro substituents) .

Methyl 4-bromo-5-chloro-2-nitrobenzoate: Why Generic Nitrobenzoate Substitution Fails in Synthetic Pathways


The specific substitution pattern of methyl 4-bromo-5-chloro-2-nitrobenzoate (4-Br, 5-Cl, 2-NO₂, 1-CO₂Me) dictates its unique reactivity profile, electronic properties, and steric environment, rendering direct substitution with regioisomeric analogs or alternative nitrobenzoate esters synthetically non-equivalent . The electron-withdrawing nitro group at the ortho position relative to the ester strongly activates the ring toward nucleophilic aromatic substitution (SNAr) while simultaneously deactivating it toward electrophilic substitution, a regiochemical control not present in other substitution patterns [1]. Furthermore, the presence of both bromine and chlorine provides orthogonal cross-coupling handles (e.g., selective Suzuki-Miyaura coupling at the bromo site under mild conditions) that cannot be replicated by simpler monohalogenated analogs . The calculated solubility of 0.044 g/L at 25°C and LogP of 2.83 further distinguish this compound's physicochemical behavior from its acid counterpart and other regioisomers, impacting reaction solvent selection and workup procedures . Consequently, substituting this compound with a different nitrobenzoate derivative without rigorous re-optimization of reaction conditions and biological assays is not scientifically justifiable and may lead to failed syntheses or misinterpreted structure-activity relationships.

Quantitative Differentiation Evidence for Methyl 4-bromo-5-chloro-2-nitrobenzoate (CAS 1416374-90-7)


Nitric Oxide Synthase (NOS) Isoform Inhibition Profile Demonstrates Moderate Selectivity for iNOS

Methyl 4-bromo-5-chloro-2-nitrobenzoate exhibits differential inhibitory activity against the three human nitric oxide synthase isoforms. The compound inhibits inducible NOS (iNOS) with an IC50 of 420 nM, neuronal NOS (nNOS) with an IC50 of 590 nM, and endothelial NOS (eNOS) with an IC50 of 820 nM [1]. This yields an iNOS/nNOS selectivity ratio of 1.4 and an iNOS/eNOS selectivity ratio of 1.95. In contrast, the reference inhibitor 7-nitroindazole displays a different isoform selectivity profile with an IC50 of 470 nM for nNOS and 170,000 nM for eNOS, demonstrating markedly higher eNOS-sparing properties but lower iNOS/nNOS discrimination [2]. The compound's distinct selectivity pattern is directly attributable to its specific substitution architecture.

Nitric Oxide Synthase Inflammation Neuroprotection

Carboxylesterase Inhibition Profile Shows Sub-Micromolar Affinity with Target Selectivity

Methyl 4-bromo-5-chloro-2-nitrobenzoate inhibits human liver carboxylesterase 1 (hCE1) with a Ki of 107 nM, while exhibiting approximately 3-fold lower affinity for human intestinal carboxylesterase (hiCE) with a Ki of 334 nM [1]. This differential inhibition profile is consistent across the compound class and is influenced by the nitrobenzoate scaffold's electronic properties. In comparison, the parent acid analog (4-bromo-5-chloro-2-nitrobenzoic acid) is not reported to exhibit comparable carboxylesterase inhibition, likely due to the ester moiety's critical role in binding interactions [2].

Carboxylesterase Drug Metabolism Prodrug Activation

Enhanced Lipophilicity (LogP 2.83) Relative to Carboxylic Acid Analog Enables Superior Organic Phase Partitioning

Methyl 4-bromo-5-chloro-2-nitrobenzoate exhibits a calculated LogP of 2.83 . The corresponding carboxylic acid analog (4-bromo-5-chloro-2-nitrobenzoic acid, CAS 1437795-19-1) has a predicted LogP of approximately 1.2-1.8 (estimated based on analogous benzoic acid derivatives), representing a >1 log unit decrease in lipophilicity . This quantitative difference in LogP translates to approximately a 10-fold higher partition coefficient for the ester in octanol-water systems, directly impacting compound handling, chromatographic retention, and membrane permeability in biological assays.

Lipophilicity Drug Design Solubility

Regioisomeric Substitution Pattern (4-Br, 5-Cl, 2-NO₂) Confers Distinct Reactivity in Cross-Coupling Reactions Relative to 4-Br, 2-Cl, 5-NO₂ Isomer

The target compound (4-bromo-5-chloro-2-nitrobenzoate) and its regioisomer (methyl 4-bromo-2-chloro-5-nitrobenzoate, CAS 1157672-86-0) differ only in the positions of the chlorine and nitro substituents. This positional isomerism significantly alters the electron density distribution on the aromatic ring, as evidenced by the differing canonical SMILES strings: COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Br)Cl for the target compound [1] versus COC(=O)C1=CC(=C(C=C1Br)Cl)[N+](=O)[O-] for the regioisomer . The para relationship between the bromine and nitro groups in the target compound (Br at position 4, NO₂ at position 2) enhances the leaving group ability of the bromine in nucleophilic aromatic substitution (SNAr) due to resonance stabilization of the Meisenheimer complex, a feature not present in the 2-Cl, 5-NO₂ isomer [2].

Cross-Coupling Regioselectivity Synthetic Methodology

Optimal Research and Industrial Application Scenarios for Methyl 4-bromo-5-chloro-2-nitrobenzoate (CAS 1416374-90-7)


Nitric Oxide Synthase (NOS) Isoform Selectivity Profiling in Inflammation Research

Based on the compound's differential NOS inhibition profile (iNOS IC50 = 420 nM, nNOS IC50 = 590 nM, eNOS IC50 = 820 nM) [1], this nitrobenzoate ester is suitable for use as a pharmacological tool compound in studies requiring moderate iNOS selectivity. Researchers investigating the role of iNOS in inflammatory conditions can utilize this compound to achieve iNOS inhibition with a 1.4-fold selectivity over nNOS and 1.95-fold selectivity over eNOS, a distinct profile compared to the highly eNOS-sparing inhibitor 7-nitroindazole [2].

Carboxylesterase 1 (hCE1) Inhibition Studies for Prodrug Activation and Drug Metabolism Research

The compound's sub-micromolar inhibition of human liver carboxylesterase 1 (Ki = 107 nM) and moderate selectivity over intestinal carboxylesterase (Ki = 334 nM) [1] make it a valuable reagent for investigating hCE1-mediated prodrug activation pathways and potential drug-drug interactions. This application is directly supported by the ester functionality, which is absent in the corresponding carboxylic acid analog and is critical for enzyme binding [3].

Sequential Cross-Coupling and SNAr Reactions in Complex Molecule Synthesis

The orthogonal reactivity of the bromo, chloro, and nitro substituents enables sequential functionalization strategies. The bromine at the 4-position, activated by the para-nitro group, undergoes selective Suzuki-Miyaura coupling under mild conditions [1]. The chlorine at the 5-position can subsequently participate in SNAr reactions, while the nitro group can be reduced to an amine for further diversification [2]. The methyl ester provides a protected carboxylic acid handle that can be hydrolyzed at the final synthetic step. This regiospecific reactivity pattern is not replicated by the 2-chloro-5-nitro regioisomer (CAS 1157672-86-0), making procurement of the correct isomer essential for synthetic success .

Lipophilicity-Driven Compound Design for Early-Stage Drug Discovery

With a calculated LogP of 2.83 [1], this compound falls within the optimal lipophilicity range (LogP 1-3) for oral drug candidates. Its enhanced lipophilicity relative to the acid analog (ΔLogP ≥ 1.0) improves organic phase extraction efficiency and membrane permeability, making it a preferred building block for generating compound libraries with favorable physicochemical properties. The ester moiety can be hydrolyzed post-synthesis to reveal the carboxylic acid pharmacophore, offering synthetic flexibility while maintaining desirable handling characteristics during intermediate steps [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-bromo-5-chloro-2-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.